molecular formula C10H11N3O2 B8038725 5-Amino-2-phenyl-1,3-diazinane-4,6-dione

5-Amino-2-phenyl-1,3-diazinane-4,6-dione

Cat. No.: B8038725
M. Wt: 205.21 g/mol
InChI Key: AFYCINWSTXWYPF-UHFFFAOYSA-N
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Description

5-Amino-2-phenyl-1,3-diazinane-4,6-dione is a heterocyclic compound featuring a six-membered ring with two nitrogen atoms and a phenyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-phenyl-1,3-diazinane-4,6-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with diethyl malonate, followed by cyclization and subsequent amination. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-phenyl-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of halogen atoms or other functional groups, depending on the reagents used.

Scientific Research Applications

5-Amino-2-phenyl-1,3-diazinane-4,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-phenyl-1,3-diazinane-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction often involves hydrogen bonding, van der Waals forces, and sometimes covalent bonding, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-phenyl-1,3,4-oxadiazole
  • 5-Amino-2-phenyl-1,3,4-thiadiazole
  • 5-Amino-2-phenyl-1,3,4-triazole

Comparison

Compared to these similar compounds, 5-Amino-2-phenyl-1,3-diazinane-4,6-dione is unique due to its specific ring structure and the presence of both amino and phenyl groups. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-amino-2-phenyl-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-7-9(14)12-8(13-10(7)15)6-4-2-1-3-5-6/h1-5,7-8H,11H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYCINWSTXWYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2NC(=O)C(C(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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